

In-Depth Technical Guide to the Mass Spectrometry Analysis of C17H18CIN3O4 (Amlodipine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C17H18CIN3O4**

Cat. No.: **B576333**

[Get Quote](#)

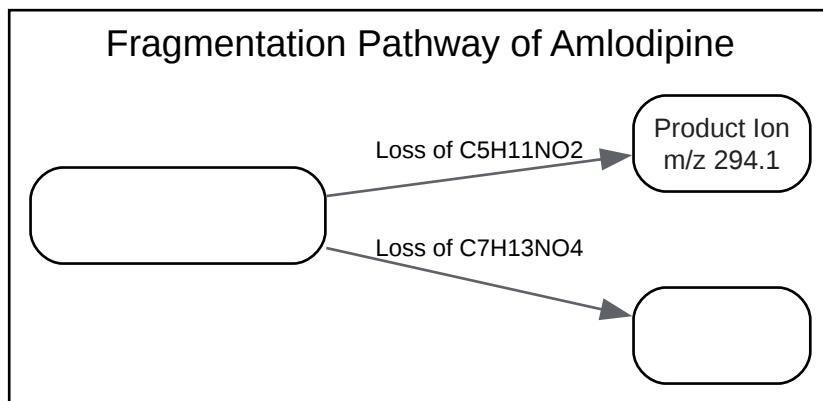
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound with the molecular formula **C17H18CIN3O4**, identified as the widely used calcium channel blocker, Amlodipine. The guide details experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows.

Compound Identification

The molecular formula **C17H18CIN3O4** corresponds to Amlodipine, a third-generation dihydropyridine calcium antagonist. It is primarily used in the treatment of hypertension and angina. The chemical structure of Amlodipine is (R,S)-3-ethyl-5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular weight is 408.88 g/mol .[\[1\]](#)

Mass Spectrometry Data


Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Amlodipine in various matrices, particularly in human plasma for pharmacokinetic and bioequivalence studies.[\[2\]](#)[\[3\]](#)[\[4\]](#) The analysis is typically performed in the positive ionization mode.

The protonated molecule $[M+H]^+$ of Amlodipine is observed at a mass-to-charge ratio (m/z) of 409.2.^[2] Collision-induced dissociation (CID) of this precursor ion leads to the formation of characteristic product ions. The most abundant and frequently monitored transitions for quantification and qualification are summarized in the table below.

Precursor Ion (m/z)	Product Ion (m/z)	Ion Type	Application
409.2	238.1	$[M+H]^+$	Quantitation ^{[1][2]}
409.2	294.1	$[M+H]^+$	Qualitation ^{[1][2]}

Fragmentation Pathway

The fragmentation of the Amlodipine precursor ion ($[M+H]^+$ at m/z 409.2) primarily occurs at the ester and ether linkages. The major fragmentation pathways leading to the observed product ions are depicted below. The product ion at m/z 238.1 is a result of the neutral loss of the ethyl 2-((2-aminoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3-carboxylate side chain. The fragment at m/z 294.1 corresponds to the loss of the ethyl group from the ester and the subsequent loss of the aminoethoxy methyl group.

[Click to download full resolution via product page](#)

Fragmentation pathway of Amlodipine.

Experimental Protocol: LC-MS/MS Analysis of Amlodipine

This section outlines a typical experimental protocol for the quantitative analysis of Amlodipine in human plasma using LC-MS/MS.

4.1. Materials and Reagents

- Amlodipine reference standard
- Internal Standard (IS), e.g., Gliclazide or a deuterated analog of Amlodipine[2][4]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or Ammonium formate for pH adjustment[4]
- Ethyl acetate for liquid-liquid extraction[2]
- Human plasma

4.2. Sample Preparation (Liquid-Liquid Extraction)

- To 100 μ L of human plasma in a microcentrifuge tube, add 25 μ L of the internal standard solution.
- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.3. Liquid Chromatography Conditions

- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μ m)[2]
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate, pH 4.0) in a ratio of 90:10 (v/v).[4]
- Flow Rate: 0.8 mL/min
- Column Temperature: 35°C[4]
- Injection Volume: 10 μ L

4.4. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Amlodipine: m/z 409.2 \rightarrow 238.1 (quantitation), m/z 409.2 \rightarrow 294.1 (qualitation)[2]
 - Internal Standard: (Dependent on the IS used, e.g., Gliclazide: m/z 324.2 \rightarrow 127.3)[2]
- Source Temperature: 120°C[1]
- Desolvation Temperature: 350°C[1]
- Capillary Voltage: 4.0 kV[1]
- Cone Voltage: Optimized for maximum signal (e.g., 12.0 V)[1]
- Collision Energy: Optimized for each transition (e.g., 13 eV)[1]

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Amlodipine.

[Click to download full resolution via product page](#)

General workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the analysis of Amlodipine. The detailed protocol and understanding of the fragmentation patterns are crucial for accurate and reliable quantification in complex biological matrices. This information is essential for researchers and professionals involved in drug development, clinical pharmacology, and bioanalytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. thaiscience.info [thaiscience.info]
- 2. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 3. sciex.com [sciex.com]
- 4. Application of an LC-MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Mass Spectrometry Analysis of C₁₇H₁₈CIN₃O₄ (Amlodipine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576333#c17h18cln3o4-mass-spectrometry-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com